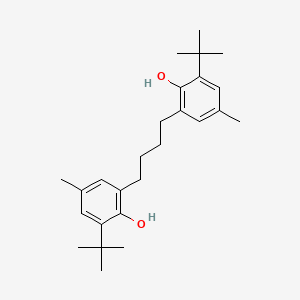
2,2'-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality. The compound is characterized by its two phenolic groups connected by a butane-1,4-diyl bridge, with tert-butyl and methyl substituents enhancing its stability and effectiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with butane-1,4-diyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the butane-1,4-diyl bridge between the two phenolic groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives of the original compound.
Applications De Recherche Scientifique
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: Widely used in the rubber and plastic industries to improve the durability and longevity of products.
Mécanisme D'action
The antioxidant effect of 2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The tert-butyl and methyl substituents enhance the stability of the phenolic radicals formed during this process, making the compound an effective antioxidant.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Another phenolic antioxidant with a methylene bridge instead of a butane-1,4-diyl bridge.
2,6-Di-tert-butyl-4-methylphenol: A simpler phenolic antioxidant with only one phenolic group.
Uniqueness
2,2’-(Butane-1,4-diyl)bis(6-tert-butyl-4-methylphenol) is unique due to its butane-1,4-diyl bridge, which provides greater flexibility and stability compared to similar compounds with shorter or different bridging groups. This structural feature enhances its effectiveness as an antioxidant in various applications.
Propriétés
Numéro CAS |
10580-59-3 |
|---|---|
Formule moléculaire |
C26H38O2 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-tert-butyl-6-[4-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-17-13-19(23(27)21(15-17)25(3,4)5)11-9-10-12-20-14-18(2)16-22(24(20)28)26(6,7)8/h13-16,27-28H,9-12H2,1-8H3 |
Clé InChI |
XTWUFJPDMIUZCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CCCCC2=C(C(=CC(=C2)C)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


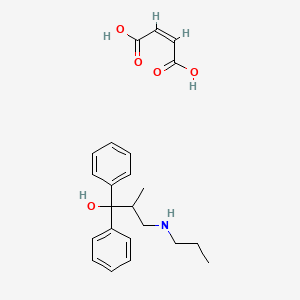

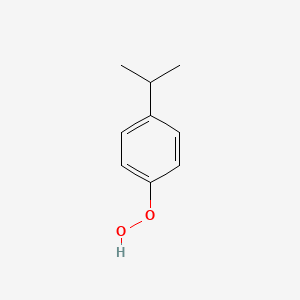


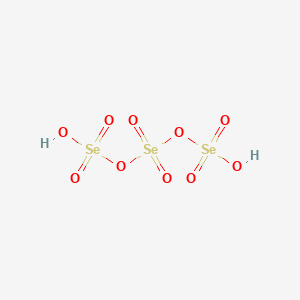
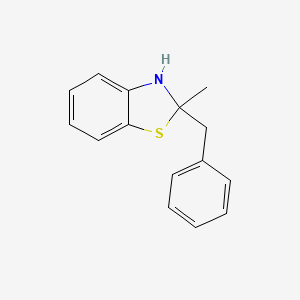


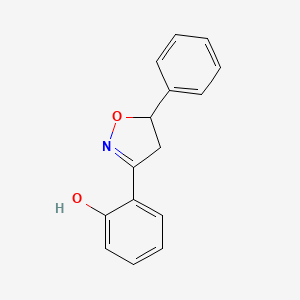
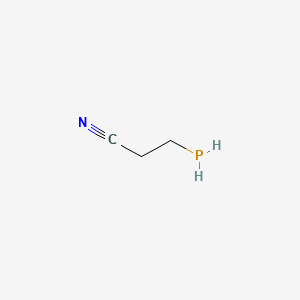
![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
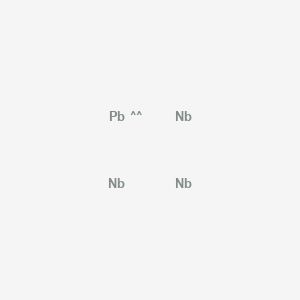
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
